3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
3,5-Dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,5-dimethyl groups, linked via an amide bond to a phenyl ring bearing a [1,2,4]triazolo[4,3-b]pyridazine heterocycle.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-8-14(2)10-16(9-13)20(26)22-17-5-3-4-15(11-17)18-6-7-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDXEPYZNVZAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridazine core . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of molecular sieves and dry solvents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazolo-pyridazine moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The triazolopyridazine moiety in E-4b contributes to a significantly higher melting point (253–255°C) compared to E-4d (187–189°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding or π-stacking) . The absence of a methyl group on the triazolopyridazine ring in the target compound (vs.
Functional Group Impact on Bioactivity: Lin28-1632: The acetamide group and methyl-substituted triazolopyridazine may enhance metabolic stability compared to the target compound’s benzamide, though this could reduce solubility .
Implications for Drug Design
- Target Compound vs. Lin28-1632 : The benzamide group in the target compound may confer greater lipophilicity, favoring passive diffusion across biological membranes. However, Lin28-1632’s methyl group on the triazolopyridazine could enhance target affinity in Lin28 inhibition assays .
- Target Compound vs. E-4b: The absence of a propenoic acid group in the target compound suggests better blood-brain barrier penetration but reduced solubility in aqueous environments .
Biological Activity
3,5-Dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The structure includes a benzamide moiety linked to a triazolo-pyridazine group, which is essential for its biological activity.
Pharmacological Properties
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory activity. Studies suggest that it inhibits the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in mediating inflammatory responses .
- Antimicrobial Activity : Preliminary studies show that the compound possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Modulation of Inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various triazolo-pyridazine derivatives, including this compound. The compound demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating potent cytotoxicity. The study highlighted that treatment with this compound led to significant apoptosis as evidenced by increased Annexin V staining and caspase activation assays .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Administration of this compound resulted in reduced paw swelling and decreased levels of inflammatory markers in serum. Histological analysis confirmed lower infiltration of inflammatory cells in joint tissues compared to control groups .
Study 3: Antimicrobial Properties
A recent investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. Mechanistic studies suggested that it disrupts bacterial cell wall synthesis and interferes with metabolic processes critical for bacterial reproduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
